molecular formula C16H11FN2O2 B11383000 N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B11383000
M. Wt: 282.27 g/mol
InChI Key: XZWZQHVMYCQHHS-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an oxazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors. For example, a common method involves the reaction of 4-fluorobenzoyl chloride with hydroxylamine to form 4-fluorobenzohydroxamic acid, which then undergoes cyclization to form the oxazole ring.

    Coupling with Benzamide: The oxazole intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxazole ring or the benzamide moiety.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups into the fluorophenyl ring.

Scientific Research Applications

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)benzamide: Similar in structure but lacks the oxazole ring.

    N-(3-chlorophenyl)-1,2-oxazol-5-yl]benzamide: Similar but with a chlorine substituent instead of fluorine.

    N-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide: Similar but with a methyl group instead of fluorine.

Uniqueness

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide is unique due to the presence of both the fluorophenyl group and the oxazole ring, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the oxazole ring contributes to its reactivity and potential biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C16H11FN2O2/c17-13-8-6-11(7-9-13)14-10-15(21-19-14)18-16(20)12-4-2-1-3-5-12/h1-10H,(H,18,20)

InChI Key

XZWZQHVMYCQHHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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